molecular formula C14H13ClO3 B14333883 3-Chloro-2-hydroxypropyl naphthalene-1-carboxylate CAS No. 109573-60-6

3-Chloro-2-hydroxypropyl naphthalene-1-carboxylate

Katalognummer: B14333883
CAS-Nummer: 109573-60-6
Molekulargewicht: 264.70 g/mol
InChI-Schlüssel: NWQHXDZCHLLGOP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloro-2-hydroxypropyl naphthalene-1-carboxylate is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a naphthalene ring, which is a polycyclic aromatic hydrocarbon, substituted with a chloro group, a hydroxypropyl group, and a carboxylate group. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-hydroxypropyl naphthalene-1-carboxylate typically involves the following steps:

    Naphthalene Derivative Preparation: The starting material, naphthalene, is first functionalized to introduce the carboxylate group at the 1-position. This can be achieved through a Friedel-Crafts acylation reaction using an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Hydroxypropylation: The introduction of the hydroxypropyl group can be carried out through a nucleophilic substitution reaction. The naphthalene-1-carboxylate is reacted with an epoxide, such as propylene oxide, under basic conditions to yield the hydroxypropyl derivative.

    Chlorination: The final step involves the chlorination of the hydroxypropyl group. This can be achieved using thionyl chloride or phosphorus pentachloride under controlled conditions to obtain the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-2-hydroxypropyl naphthalene-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The chloro group can be reduced to a hydroxy group using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 3-Chloro-2-oxopropyl naphthalene-1-carboxylate.

    Reduction: Formation of 3-Hydroxy-2-hydroxypropyl naphthalene-1-carboxylate.

    Substitution: Formation of 3-Substituted-2-hydroxypropyl naphthalene-1-carboxylate derivatives.

Wissenschaftliche Forschungsanwendungen

3-Chloro-2-hydroxypropyl naphthalene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-Chloro-2-hydroxypropyl naphthalene-1-carboxylate involves its interaction with specific molecular targets and pathways. The chloro group can participate in nucleophilic substitution reactions, while the hydroxy group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Chloro-2-hydroxypropyl benzene-1-carboxylate: Similar structure but with a benzene ring instead of a naphthalene ring.

    2-Hydroxypropyl naphthalene-1-carboxylate: Lacks the chloro group.

    3-Chloro-2-methoxypropyl naphthalene-1-carboxylate: Contains a methoxy group instead of a hydroxy group.

Uniqueness

3-Chloro-2-hydroxypropyl naphthalene-1-carboxylate is unique due to the presence of both a chloro and a hydroxypropyl group on the naphthalene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

109573-60-6

Molekularformel

C14H13ClO3

Molekulargewicht

264.70 g/mol

IUPAC-Name

(3-chloro-2-hydroxypropyl) naphthalene-1-carboxylate

InChI

InChI=1S/C14H13ClO3/c15-8-11(16)9-18-14(17)13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11,16H,8-9H2

InChI-Schlüssel

NWQHXDZCHLLGOP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)OCC(CCl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.